N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide
Overview
Description
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide: is a synthetic organic compound that features a complex structure combining an indole moiety with a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents in a nucleophilic aromatic substitution reaction.
Attachment of the Nitrobenzamide Group: The nitrobenzamide can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted indole derivatives with various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used to study the effects of indole derivatives on cellular processes.
Chemical Biology: It serves as a probe to understand the interaction of small molecules with proteins and other biomolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
- The presence of the trifluoromethoxy group imparts unique electronic properties, enhancing its interaction with biological targets.
- The nitro group can be reduced to an amine, providing a versatile handle for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c1-11-15(16-10-14(29-19(20,21)22)5-6-17(16)24-11)7-8-23-18(26)12-3-2-4-13(9-12)25(27)28/h2-6,9-10,24H,7-8H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDWCHLXYSJFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.